molecular formula C6H13BrN2O2 B1320777 4-Aminopiperidine-4-carboxylic acid hydrobromide CAS No. 76508-55-9

4-Aminopiperidine-4-carboxylic acid hydrobromide

Cat. No.: B1320777
CAS No.: 76508-55-9
M. Wt: 225.08 g/mol
InChI Key: AAPGZXQQWOMJSI-UHFFFAOYSA-N
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Description

4-Aminopiperidine-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H13BrN2O2 and a molecular weight of 225.09 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Aminopiperidine-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-Aminopiperidine-4-carboxylic acid hydrobromide is microbial membranes . This compound is used in the modification of antimicrobial peptides (AMPs), which are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria .

Mode of Action

This compound interacts with its targets by inducing lysis in microbial membranes . This compound is incorporated into AMPs to modulate their secondary structure . The introduction of this compound residues enhances the helical structure stability and water solubility of these peptides .

Biochemical Pathways

The action of this compound affects the pathway of microbial growth inhibition. By inducing lysis in microbial membranes, this compound effectively inhibits microbial growth, making microbes less susceptible to the development of resistance .

Pharmacokinetics

It is known that this compound enhances the resistance of amps to digestive enzymes , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The introduction of this compound residues into AMPs preserves their helical structure and antimicrobial activity . This results in potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the susceptibility of AMPs to digestive enzymes can hinder their potential as antimicrobial agents . The introduction of this compound residues into these peptides enhances their resistance to these enzymes .

Biochemical Analysis

Biochemical Properties

4-Aminopiperidine-4-carboxylic acid hydrobromide plays a significant role in biochemical reactions due to its cationic properties and ability to stabilize helical structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to replace lysine residues in antimicrobial peptides, enhancing their resistance to digestive enzymes while preserving their helical structure and antimicrobial activity . This interaction is crucial for maintaining the stability and functionality of these peptides in biological environments.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into cell-penetrating peptides enhances their ability to penetrate cell membranes and deliver therapeutic agents . This compound’s impact on gene expression and cellular metabolism is linked to its role in stabilizing helical structures, which are essential for the proper functioning of many proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity and stability over time, making it suitable for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance the stability and activity of peptides without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into peptides and other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues. Understanding these pathways is vital for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell. Understanding these localization mechanisms can help optimize its use in various biochemical and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-4-carboxylic acid hydrobromide typically involves the reaction of 4-piperidinone monohydrate hydrochloride with various reagents. One common method includes the use of triethylamine and Boc2O (di-tert-butyl dicarbonate) in dry tetrahydrofuran (THF) as a solvent . The reaction is carried out under vigorous stirring, followed by the addition of a catalytic amount of DMAP (4-dimethylaminopyridine). The resulting product is then purified through standard procedures to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopiperidine-4-carboxylic acid hydrobromide is unique due to its specific cationic properties and its ability to form stable helical structures in peptides. This makes it particularly useful in the development of antimicrobial peptides and other biologically active molecules .

Properties

IUPAC Name

4-aminopiperidine-4-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGZXQQWOMJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601824
Record name 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-55-9
Record name 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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